6-bromo-4-chloro-2-methyl-2H-indazole
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Overview
Description
6-Bromo-4-chloro-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the indazole core. Indazole derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-chloro-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditionsTransition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the formation of the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine sources. The process is optimized to ensure high yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-chloro-2-methyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The indazole core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted indazole derivatives with potential biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-bromo-4-chloro-2-methyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to its observed biological effects .
Comparison with Similar Compounds
- 6-Bromo-2-methyl-2H-indazole
- 4-Chloro-2-methyl-2H-indazole
- 6-Bromo-4-chloro-1H-indazole
Comparison: 6-Bromo-4-chloro-2-methyl-2H-indazole is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency or selectivity in certain applications, making it a valuable target for further research and development .
Properties
Molecular Formula |
C8H6BrClN2 |
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Molecular Weight |
245.50 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-methylindazole |
InChI |
InChI=1S/C8H6BrClN2/c1-12-4-6-7(10)2-5(9)3-8(6)11-12/h2-4H,1H3 |
InChI Key |
RXHVEKGAFDWMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC(=CC2=N1)Br)Cl |
Origin of Product |
United States |
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